molecular formula C25H24FNO5 B130091 エゼチミブ二酸不純物 CAS No. 1013025-04-1

エゼチミブ二酸不純物

カタログ番号: B130091
CAS番号: 1013025-04-1
分子量: 437.5 g/mol
InChIキー: WLAMIMDXLOJKMS-ISKFKSNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .

Result of Action

The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.

Action Environment

The environment can influence the action of Ezetimibe Diacid Impurity. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of Ezetimibe Diacid Impurity.

生化学分析

Biochemical Properties

Ezetimibe Diacid Impurity, like its parent compound Ezetimibe, may interact with various enzymes, proteins, and other biomolecules. The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might undergo similar interactions.

Cellular Effects

Studies on Ezetimibe have shown that it influences cell function by inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . This action blocks the uptake of dietary and biliary cholesterol into enterocytes , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ezetimibe, the parent compound, acts by specifically inhibiting the cholesterol transporter NPC1L1, reducing cholesterol absorption from the bowel . This leads to a reduction of LDL cholesterol by about 20% . It’s plausible that Ezetimibe Diacid Impurity might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Ezetimibe have shown that it reduces LDL-C levels significantly, with greater reductions observed when taken for more than 3 months .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Ezetimibe Diacid Impurity in animal models. Ezetimibe has been shown to attenuate the development of atherosclerosis in various animal models

Metabolic Pathways

Ezetimibe undergoes glucuronidation via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might be involved in similar metabolic pathways.

Transport and Distribution

Ezetimibe is known to act at the brush border of the small intestine and inhibit the uptake of cholesterol . This could potentially influence the transport and distribution of Ezetimibe Diacid Impurity.

Subcellular Localization

Ezetimibe is known to act at the brush border of the small intestine

化学反応の分析

Ezetimibe Diacid Impurity undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Ezetimibe Diacid Impurity can be compared with other impurities and degradation products of Ezetimibe, such as:

Ezetimibe Diacid Impurity is unique due to its specific structure and formation pathway. It is characterized by the presence of two carboxylic acid groups, which distinguish it from other impurities and degradation products .

生物活性

Ezetimibe Diacid Impurity is a degradation product of Ezetimibe, a widely used lipid-lowering agent that functions primarily by inhibiting the absorption of cholesterol in the intestine. Understanding the biological activity of Ezetimibe Diacid Impurity is crucial for assessing its implications in pharmaceutical formulations, safety, and efficacy.

Chemical Background

Ezetimibe is known for its role in managing cholesterol levels by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for intestinal cholesterol absorption. The diacid impurity arises during the synthesis or storage of Ezetimibe and can influence both the pharmacological activity and safety profile of the drug.

Biological Activity Overview

The biological activities associated with Ezetimibe Diacid Impurity include:

  • Inhibition of Cholesterol Absorption : Similar to Ezetimibe, the diacid impurity may also exhibit some degree of NPC1L1 inhibition, although its efficacy compared to the parent compound remains under investigation.
  • Toxicological Profile : Research indicates that impurities like Ezetimibe Diacid Impurity require thorough toxicological assessments to evaluate potential genotoxic effects and overall safety in pharmaceutical applications .

Case Studies and Experimental Data

  • Stability Studies : Stability testing has demonstrated that Ezetimibe Diacid Impurity can form under specific conditions, particularly through alkaline hydrolysis. The presence of this impurity necessitates rigorous quality control measures to ensure drug safety and efficacy .
  • Impurity Profiling : A study highlighted the importance of impurity profiling in understanding how degradation products like Ezetimibe Diacid Impurity affect drug stability and patient outcomes. High-performance liquid chromatography (HPLC) methods have been employed to isolate and characterize these impurities, confirming their structures through various spectroscopic techniques .
  • Toxicological Assessments : Preliminary studies suggest that while Ezetimibe is generally well-tolerated, its impurities, including the diacid form, may pose risks that warrant further investigation into their genotoxic potential. Such studies are critical for regulatory compliance and ensuring patient safety.

Data Tables

Parameter Ezetimibe Ezetimibe Diacid Impurity
Mechanism of ActionInhibits NPC1L1Potential NPC1L1 inhibition
Toxicological ProfileGenerally well-toleratedRequires further study
StabilityStable under normal conditionsForms under alkaline conditions
Analytical MethodsHPLC, LC-MSHPLC, NMR

Metabolic Pathways

Ezetimibe undergoes extensive metabolism primarily through glucuronidation facilitated by uridine 5′-diphosphate-glucuronosyltransferase (UGT) enzymes. The metabolic pathways for Ezetimibe Diacid Impurity are likely similar but require specific studies to elucidate any differences in pharmacokinetics or pharmacodynamics compared to the parent compound .

特性

IUPAC Name

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMIMDXLOJKMS-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647719
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013025-04-1
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe Diacid Impurity
Reactant of Route 2
Reactant of Route 2
Ezetimibe Diacid Impurity
Reactant of Route 3
Reactant of Route 3
Ezetimibe Diacid Impurity
Reactant of Route 4
Reactant of Route 4
Ezetimibe Diacid Impurity
Reactant of Route 5
Reactant of Route 5
Ezetimibe Diacid Impurity
Reactant of Route 6
Ezetimibe Diacid Impurity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。